

Application Notes and Protocols: Suzuki Coupling of Methyl 4-hydroxy-3-iodobenzoate

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Compound of Interest

Compound Name: **Methyl 4-hydroxy-3-iodobenzoate**

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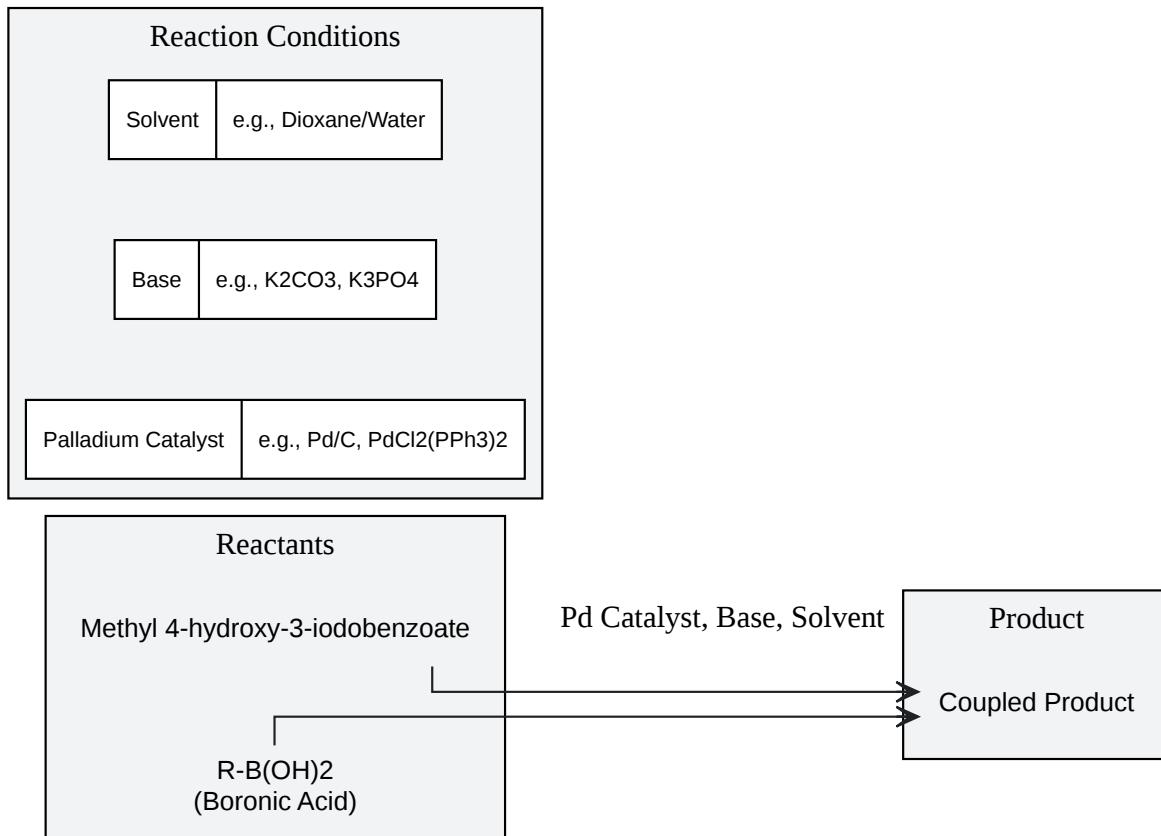
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing **Methyl 4-hydroxy-3-iodobenzoate** as a key starting material. This versatile building block is frequently employed in the synthesis of complex organic molecules, including biaryl compounds with applications in medicinal chemistry and materials science. The following protocols have been compiled from peer-reviewed literature to facilitate the efficient and successful implementation of this important transformation.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. It is a powerful and widely used method for the formation of carbon-carbon bonds. **Methyl 4-hydroxy-3-iodobenzoate** is a particularly useful substrate due to the presence of three distinct functional groups—an iodo group for coupling, a hydroxyl group for further derivatization, and a methyl ester. The ortho-iodophenol motif allows for the regioselective introduction of various aryl and vinyl substituents.

General Reaction Scheme

The general scheme for the Suzuki coupling of **Methyl 4-hydroxy-3-iodobenzoate** with a generic boronic acid is depicted below:



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Caption: General workflow for the Suzuki coupling of **Methyl 4-hydroxy-3-iodobenzoate**.

Experimental Protocols

Two representative protocols for the Suzuki coupling of **Methyl 4-hydroxy-3-iodobenzoate** with different boronic acids are detailed below.

Protocol 1: Coupling with 4-hydroxyphenylboronic acid

This protocol describes a microwave-assisted Suzuki coupling followed by saponification.

Experimental Procedure[1][2]

- To a microwave vial, add a stirrer bar, dioxane (3 mL), and water (1 mL).
- Degas the solvent mixture by sparging with nitrogen for 15 minutes.
- Add **methyl 4-hydroxy-3-iodobenzoate** (83 mg, 0.30 mmol, 1.0 eq.).
- Add 4-hydroxyphenylboronic acid (53 mg, 0.38 mmol, 1.3 eq.).
- Add 10 wt% Palladium on carbon (Pd/C) (5.9 mg, 2.0 mol%).
- Seal the vial and sonicate the suspension for 5 minutes.
- Place the vial in a microwave reactor and stir for 45 minutes at 150 °C.
- After cooling to room temperature, add potassium hydroxide (500 mg) for subsequent saponification if desired.

Protocol 2: Coupling with 1-phenylvinylboronic acid

This protocol details the synthesis of a styrene derivative using a PEPPSI™-iPr catalyst.

Experimental Procedure[3]

- To a reaction vessel, add **methyl 4-hydroxy-3-iodobenzoate** (1.0 eq.).
- Add 1-phenylvinylboronic acid (1.2 eq.).
- Add potassium carbonate (K_2CO_3) (3.0 eq.).
- Add PEPPSI™-iPr catalyst (0.02 eq.).
- Add a 4:1 mixture of dioxane and water as the solvent.
- Heat the reaction mixture to 80 °C.
- Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
- Upon completion, the reaction is worked up to isolate the product. The reported yield for this reaction was 65%.[3]

Data Summary

The following table summarizes the reaction conditions and yields for the Suzuki coupling of **Methyl 4-hydroxy-3-iodobenzoate** with various boronic acids as reported in the literature.

Boronic Acid	Palladium Catalyst	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
4-hydroxyp henylbor onic acid	10 wt% Pd/C	-	Dioxane/ Water	150 (Microwa ve)	0.75	Not explicitly stated for the coupled intermediate	[1][2]
1-phenylvin ylboronic acid	PEPPSI TM -iPr	K ₂ CO ₃	Dioxane/ Water	80	Not specified	65	[3]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The Suzuki-Miyaura coupling of **Methyl 4-hydroxy-3-iodobenzoate** is a robust and versatile reaction for the synthesis of a wide array of biaryl and vinyl-substituted phenolic compounds. The choice of catalyst, base, and reaction conditions can be tailored to the specific boronic acid being used. The provided protocols serve as a starting point for the development of new synthetic routes towards novel molecules in drug discovery and materials science.

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